N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a 2,4-dimethylphenyl group and a furan-2-yl ethyl group attached to an oxamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide typically involves the reaction of 2,4-dimethylaniline with 2-(furan-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of the oxalyl chloride intermediate with 2,4-dimethylaniline to form the corresponding amide.
Step 3: Coupling of the amide with 2-(furan-2-yl)ethylamine to yield N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxamide groups may play a crucial role in binding to these targets, influencing the compound’s overall efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]oxamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-(2,4-dimethylphenyl)-N-[2-(pyridin-2-yl)ethyl]oxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide is unique due to the presence of the furan ring, which may impart distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-6-14(12(2)10-11)18-16(20)15(19)17-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRAGBHBOVAKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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